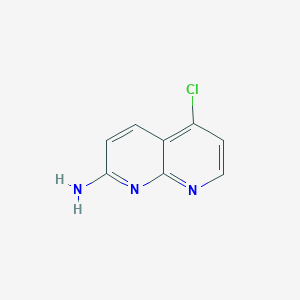

2-Amino-5-chloro-1,8-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,8-naphthyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIRJYGWXXUSOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=CC(=C21)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Amino-5-chloro-1,8-naphthyridine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-chloro-1,8-naphthyridine, a heterocyclic compound of interest to researchers and professionals in drug development. The guide details a plausible synthetic pathway, complete with experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.

Introduction

The 1,8-naphthyridine scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The targeted synthesis of specific derivatives, such as this compound, is crucial for the exploration of new chemical entities in medicinal chemistry. This guide outlines a multi-step synthesis beginning with the preparation of a key pyridine precursor, followed by the construction of the bicyclic naphthyridine core and subsequent functional group manipulations.

Overall Synthetic Pathway

The synthesis of this compound can be strategically approached in a three-stage process. The first stage involves the synthesis of the crucial starting material, 2-Amino-5-chloropyridine. The second stage focuses on the construction of the 1,8-naphthyridine ring system via a Friedländer-type annulation reaction. The final stage involves the conversion of a hydroxyl intermediate to the desired amino functionality.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key step in the synthesis of this compound.

Stage 1: Synthesis of 2-Amino-5-chloropyridine

The initial step is the selective chlorination of 2-aminopyridine. Several methods exist for this transformation, with oxidative chlorination using sodium hypochlorite and hydrochloric acid being a common approach.[1][2]

Experimental Protocol:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 0.053 mol (5.00 g) of 2-aminopyridine.

-

Place the flask in a water bath and maintain the temperature at 10°C.

-

Under continuous stirring, add 0.11 mol of a 13% sodium hypochlorite (NaClO) solution.

-

Slowly add 0.3 mol of 30% hydrochloric acid dropwise, ensuring the temperature does not exceed 15°C.

-

After the addition is complete, maintain the reaction at a constant temperature of 10°C for 2 hours.

-

Raise the temperature to 25°C and continue the reaction for an additional 4 hours.

-

Terminate the reaction by cooling the mixture to 10°C with an ice water bath.

-

Adjust the pH of the reaction solution to >8 using a 5 mol/L sodium hydroxide solution to precipitate the product.

-

Filter the solid, wash with deionized water, and dry to yield 2-Amino-5-chloropyridine. The filtrate can be extracted with a suitable organic solvent to recover any dissolved product.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Aminopyridine | [1] |

| Reagents | NaClO, HCl | [1] |

| Molar Yield | ~68-72% | [1][2] |

| Physical Appearance | White solid | |

| Melting Point | 135-138 °C | [3] |

Stage 2: Synthesis of 7-Chloro-1,8-naphthyridin-2-ol

The construction of the 1,8-naphthyridine core is achieved through a Friedländer annulation, a classic method for synthesizing quinolines and related heterocyclic systems.[4][5] In this proposed step, 2-Amino-5-chloropyridine is condensed with diethyl malonate.

Caption: Friedländer annulation for the formation of the naphthyridine core.

Experimental Protocol (General Procedure based on Gould-Jacobs reaction):

-

A mixture of 2-Amino-5-chloropyridine (1 equivalent) and diethyl malonate (1.2 equivalents) is heated at approximately 150°C for 2 hours.

-

The temperature is then raised to 250°C and maintained for 30 minutes to effect cyclization.

-

The reaction mixture is cooled, and the resulting solid is triturated with a suitable solvent (e.g., ethanol), filtered, and dried to afford 7-Chloro-1,8-naphthyridin-2-ol.

Quantitative Data (Expected):

| Parameter | Value |

| Starting Material | 2-Amino-5-chloropyridine, Diethyl Malonate |

| Reaction Type | Condensation-Cyclization |

| Expected Yield | Moderate to good |

| Physical Appearance | Solid |

Stage 3: Synthesis of this compound

This final stage involves a two-step functional group interconversion: chlorination of the hydroxyl group followed by a selective amination.

Step 3a: Synthesis of 2,7-Dichloro-1,8-naphthyridine

The hydroxyl group of the naphthyridin-2-ol is converted to a more reactive chloro group, which serves as a good leaving group for subsequent nucleophilic substitution. This is commonly achieved using phosphorus oxychloride (POCl₃).[6][7][8]

Experimental Protocol:

-

A mixture of 7-Chloro-1,8-naphthyridin-2-ol (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated at reflux for 2-4 hours.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with vigorous stirring.

-

The acidic solution is neutralized with a base (e.g., sodium carbonate or ammonia solution) until a precipitate forms.

-

The solid is collected by filtration, washed with water, and dried to give 2,7-Dichloro-1,8-naphthyridine.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 7-Chloro-1,8-naphthyridin-2-ol | |

| Reagent | Phosphorus oxychloride (POCl₃) | [6][7] |

| Yield | Good to excellent | |

| Physical Appearance | Solid |

Step 3b: Synthesis of this compound

The final step is the selective amination of 2,7-Dichloro-1,8-naphthyridine. The chloro group at the 2-position is generally more susceptible to nucleophilic attack than the one at the 7-position. Direct ammonolysis can be employed, though conditions may need to be carefully controlled to favor mono-substitution.[6]

Caption: Selective ammonolysis of 2,7-dichloro-1,8-naphthyridine.

Experimental Protocol:

-

A solution of 2,7-Dichloro-1,8-naphthyridine in a suitable solvent (e.g., ethanol) is placed in a sealed pressure vessel.

-

The solution is saturated with ammonia gas at a low temperature.

-

The vessel is sealed and heated to a temperature typically ranging from 120-150°C for several hours.

-

After cooling, the reaction mixture is concentrated, and the residue is purified by a suitable method such as column chromatography or recrystallization to isolate this compound.

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Starting Material | 2,7-Dichloro-1,8-naphthyridine | |

| Reagent | Ammonia | [6] |

| Yield | Variable, optimization may be required | |

| Physical Appearance | Solid |

Conclusion

The synthesis of this compound, while not extensively detailed in single literature sources, can be effectively planned and executed through a logical sequence of established chemical transformations. This guide provides a robust framework for its preparation, leveraging well-known reactions such as oxidative chlorination, Friedländer annulation, and nucleophilic aromatic substitution. The provided protocols, while requiring optimization for specific laboratory conditions, offer a clear pathway for researchers to access this valuable heterocyclic compound for further investigation in drug discovery and development programs.

References

- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ispub.com [ispub.com]

- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-1,8-naphthyridine is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms make it a versatile scaffold for the design of pharmacologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key biological activities of this compound, with a focus on its role as a crucial intermediate in the development of novel therapeutic agents.

Physicochemical Properties

Quantitative data on the specific physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes available data for the target compound and closely related analogs to provide an estimated profile. Researchers are advised to perform experimental determination for precise values.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₆ClN₃ | PubChem CID: 91621238[1] |

| Molecular Weight | 179.61 g/mol | PubChem CID: 91621238[1] |

| Melting Point | >300 °C | For the related compound 2-Amino-7-benzylamino-1,8-naphthyridine[2] |

| Solubility | Data not available | General solubility for naphthyridines suggests solubility in organic solvents like DMSO and DMF. |

| pKa | Data not available | The pKa of the related 1,5-Naphthyridine is 2.91[3] |

| logP (calculated) | 1.1 | Predicted for the related 2-Amino-5-chloropyridine[4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available pyridine derivatives. The following is a generalized protocol based on common synthetic routes for similar 1,8-naphthyridine compounds.

Step 1: Synthesis of 2-hydroxy-1,8-naphthyridine-3-carboxylic acid A mixture of 2-aminonicotinaldehyde and ethyl cyanoacetate is reacted to yield 2-hydroxy-3-cyano-1,8-naphthyridine. This intermediate is then hydrolyzed with a 10% sodium hydroxide solution to give 2-hydroxy-1,8-naphthyridine-3-carboxylic acid[5].

Step 2: Chlorination to 2-chloro-1,8-naphthyridine-3-carboxylic acid The 2-hydroxy-1,8-naphthyridine-3-carboxylic acid is treated with phosphorus oxychloride (POCl₃) to yield 2-chloro-1,8-naphthyridine-3-carboxylic acid[5].

Step 3: Conversion to this compound Further synthetic modifications, such as those involving amination and potentially a Curtius or Hofmann rearrangement of a carboxylic acid derivative, would be required to introduce the amino group at the 2-position and the chloro group at the 5-position. A detailed, specific protocol for this final conversion is not readily available in the provided search results.

Characterization Methods

The characterization of this compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the chemical structure, including the positions of the amino and chloro substituents on the naphthyridine ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino group and the aromatic C-H and C=N bonds of the naphthyridine core.

-

Melting Point Analysis: To determine the melting point and assess the purity of the compound.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, further confirming the empirical formula.

Biological Activity and Signaling Pathways

This compound serves as a key building block for the synthesis of molecules with significant biological activities, particularly in the areas of antibacterial and anticancer research.

As a Precursor to Efflux Pump Inhibitors

Derivatives of this compound have been investigated as efflux pump inhibitors in multidrug-resistant bacteria. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. By inhibiting these pumps, the antibacterial activity of existing antibiotics can be restored.

As a Scaffold for Kinase Inhibitors

The 1,8-naphthyridine core is also a prominent scaffold in the design of kinase inhibitors for cancer therapy. Specifically, derivatives have been explored as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). These receptor tyrosine kinases are often dysregulated in various cancers, including non-small cell lung cancer, and their inhibition can block downstream signaling pathways that promote cell proliferation and survival.

Conclusion

This compound is a molecule of considerable importance in the field of medicinal chemistry, primarily serving as a versatile starting material for the synthesis of potent bioactive compounds. While detailed experimental data on its standalone physicochemical properties are sparse, its synthetic utility is well-documented. The development of derivatives that function as efflux pump inhibitors and kinase inhibitors highlights the therapeutic potential of the 1,8-naphthyridine scaffold. Further research into the specific properties of this compound and the continued exploration of its derivatives are warranted to unlock new therapeutic opportunities.

References

- 1. This compound | C8H6ClN3 | CID 91621238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 4. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ispub.com [ispub.com]

An In-depth Technical Guide on the Mechanism of Action of 2-Amino-5-chloro-1,8-naphthyridine and its Derivatives

Disclaimer: Direct, in-depth research specifically detailing the mechanism of action for 2-Amino-5-chloro-1,8-naphthyridine is limited in the public domain. This guide provides a comprehensive overview based on the known biological activities and mechanisms of the broader class of 1,8-naphthyridine derivatives, which are structurally related and provide insights into the potential actions of the specified compound.

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4] These compounds have been extensively investigated for their therapeutic potential, demonstrating antimicrobial, anticancer, anti-inflammatory, and various other pharmacological effects.[3][4]

Core Biological Activities and Potential Mechanisms of Action

The mechanism of action for 1,8-naphthyridine derivatives is diverse and dependent on the specific substitutions on the naphthyridine core. The primary reported mechanisms include:

-

Anticancer Activity via Topoisomerase Inhibition: A significant number of 1,8-naphthyridine derivatives exhibit potent anticancer properties.[5][6][7] One of the key mechanisms is the inhibition of mammalian Topoisomerase II, an enzyme crucial for DNA replication and cell division.[5] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells. Some derivatives have shown significant cytotoxicity against various human tumor cell lines.[5][7][8]

-

Antibacterial Activity through DNA Gyrase and Topoisomerase Inhibition: Structurally similar to fluoroquinolone antibiotics, 1,8-naphthyridine derivatives are known to target bacterial DNA gyrase (a type II topoisomerase), inhibiting bacterial DNA replication and leading to bacterial cell death.[9][10] This makes them effective against a range of both Gram-positive and Gram-negative bacteria.

-

Modulation of Antibiotic Resistance: Certain 1,8-naphthyridine derivatives have been shown to enhance the efficacy of existing antibiotics.[9] They can act as inhibitors of bacterial efflux pumps, which are transmembrane proteins that expel antibiotics from the bacterial cell, thereby overcoming a common mechanism of drug resistance.[9]

-

Anti-inflammatory and Immunomodulatory Effects: Some 1,8-naphthyridine derivatives have demonstrated anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines.[7] This suggests their potential in treating inflammatory disorders.

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro cytotoxicity of various 1,8-naphthyridine derivatives against different cancer cell lines.

Table 1: Cytotoxicity of Halogen-Substituted 1,8-Naphthyridine-3-Carboxamide Derivatives

| Compound | Cell Line | IC50 (µM) |

| 47 | MIAPaCa | 0.41 |

| K-562 | 0.77 | |

| 36 | PA-1 | 1.19 |

Data sourced from Kumar et al., 2009.[5][7]

Table 2: Cytotoxicity of Unsubstituted 1,8-Naphthyridine-C-3'-Heteroaryl Derivative

| Compound | Cell Line | IC50 (µM) |

| 29 | PA-1 | 0.41 |

| SW620 | 1.4 |

Data sourced from Kumar et al., 2009.[5][7]

Table 3: Antiproliferative Activity of a Quinazoline-Chalcone Derivative

| Compound | Cell Line | Tumor Type | GI50 (µM) |

| 14g | K-562 | Leukemia | 0.622 - 1.81 |

| RPMI-8226 | Leukemia | 0.622 - 1.81 | |

| HCT-116 | Colon Cancer | 0.622 - 1.81 | |

| LOX IMVI | Melanoma | 0.622 - 1.81 | |

| MCF7 | Breast Cancer | 0.622 - 1.81 |

Data sourced from a study on quinazoline-based pyrimidodiazepines.[11]

Experimental Protocols

The investigation of the mechanism of action of 1,8-naphthyridine derivatives involves a variety of experimental protocols.

1. In Vitro Cytotoxicity Assays (e.g., MTT Assay):

-

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the 1,8-naphthyridine derivative for a specified period (e.g., 48-72 hours).

-

After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

-

2. Topoisomerase II Inhibition Assay:

-

Objective: To determine if the compound inhibits the activity of Topoisomerase II.

-

Methodology:

-

A reaction mixture is prepared containing supercoiled plasmid DNA, human Topoisomerase II, and the 1,8-naphthyridine derivative at various concentrations.

-

The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

-

The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.

-

The different forms of DNA (supercoiled, relaxed, and nicked) are visualized by staining with an intercalating dye (e.g., ethidium bromide).

-

Inhibition of Topoisomerase II is observed as a decrease in the amount of relaxed DNA compared to the control.

-

3. Antibacterial Susceptibility Testing (Broth Microdilution):

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of a specific bacterial strain.

-

Methodology:

-

A two-fold serial dilution of the 1,8-naphthyridine derivative is prepared in a liquid growth medium in a 96-well plate.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Visualizations

Caption: Proposed mechanism of anticancer activity of 1,8-naphthyridine derivatives via Topoisomerase II inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of 2-amino-8-chloro-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

Biological Activity of 2-Amino-5-chloro-1,8-naphthyridine and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4] This technical guide focuses on the biological landscape of 2-amino-5-chloro-1,8-naphthyridine and its derivatives, which have emerged as promising candidates in the development of novel therapeutic agents. These compounds have shown significant potential, particularly in the realms of anticancer, antibacterial, and anti-inflammatory applications.[2][3][5][6] This document aims to provide a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Biological Activities

Derivatives of this compound have been primarily investigated for three core biological activities:

-

Anticancer Activity: A significant body of research highlights the cytotoxic effects of 1,8-naphthyridine derivatives against a variety of human cancer cell lines.[6][7][8] The mechanisms underlying their anticancer properties are often attributed to the inhibition of key cellular enzymes such as topoisomerase II and various protein kinases, leading to the induction of apoptosis.[8][9]

-

Antibacterial Activity: The 1,8-naphthyridine core is a well-established pharmacophore in the design of antibacterial agents, with nalidixic acid being a notable example.[10] Derivatives of this compound have been shown to enhance the activity of existing antibiotics, suggesting a potential role in combating multidrug-resistant bacterial strains.[5] Their mode of action is often linked to the inhibition of bacterial DNA gyrase and topoisomerase IV.[5]

-

Anti-inflammatory Activity: Several 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory properties, with some compounds exhibiting analgesic effects as well.[11][12] The mechanism of their anti-inflammatory action is believed to involve the modulation of pro-inflammatory cytokine production.[6][7][13]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of various this compound derivatives.

Table 1: Anticancer Activity (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47) | MIAPaCa (Pancreatic) | 0.41 | [7][13] |

| Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47) | K-562 (Leukemia) | 0.77 | [7][13] |

| 1,8-naphthyridine-C-3'-heteroaryl derivative (Compound 29) | PA-1 (Ovarian) | 0.41 | [7][13] |

| 1,8-naphthyridine-C-3'-heteroaryl derivative (Compound 29) | SW620 (Colon) | 1.4 | [7][13] |

| Naphthyridine derivative (Compound 15) | HeLa (Cervical) | 2.3 | [8] |

| Naphthyridine derivative (Compound 16) | HeLa (Cervical) | 0.71 | [8] |

| Naphthyridine derivative (Compound 14) | HeLa (Cervical) | 2.6 | [8] |

| Naphthyridine derivative (Compound 5) | HL-60 (Leukemia) | >100 | [8] |

| Naphthyridine derivative (Compound 10) | HL-60 (Leukemia) | 0.1 | [8] |

| Naphthyridine derivative (Compound 15) | HL-60 (Leukemia) | 0.2 | [8] |

| Naphthyridine derivative (Compound 5) | PC-3 (Prostate) | 3.4 | [8] |

| Naphthyridine derivative (Compound 10) | PC-3 (Prostate) | 2.7 | [8] |

| Naphthyridine derivative (Compound 15) | PC-3 (Prostate) | 3.1 | [8] |

| 1,8-Naphthyridine-3-carboxamide (Compound 12) | HBL-100 (Breast) | 1.37 | [6] |

| 1,8-Naphthyridine-3-carboxamide (Compound 17) | KB (Oral) | 3.7 | [6] |

| 1,8-Naphthyridine-3-carboxamide (Compound 22) | SW-620 (Colon) | 3.0 | [6] |

Table 2: Antibacterial Activity (MIC Values)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, P. aeruginosa, S. aureus (multi-resistant) | ≥ 1024 | [5] |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli, P. aeruginosa, S. aureus (multi-resistant) | ≥ 1024 | [5] |

Note: While the compounds themselves did not show direct antibacterial activity at the tested concentrations, they demonstrated a synergistic effect by lowering the MIC of fluoroquinolone antibiotics against these multi-resistant strains.[5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 103 cells/well) and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals. The supernatant is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanisms of Action

Inhibition of Topoisomerase II in Cancer

Several 1,8-naphthyridine derivatives exert their anticancer effects by targeting topoisomerase II, an essential enzyme involved in DNA replication and repair. By inhibiting this enzyme, these compounds induce DNA strand breaks, which ultimately triggers apoptosis in rapidly dividing cancer cells.[8]

Caption: Mechanism of apoptosis induction via Topoisomerase II inhibition.

Modulation of Antibiotic Activity

Derivatives of this compound have been shown to potentiate the effects of fluoroquinolone antibiotics against multi-resistant bacteria.[5] This synergistic effect is thought to arise from a similar mechanism of action, targeting bacterial DNA gyrase, or potentially by inhibiting efflux pumps that the bacteria use to expel the antibiotics.[5]

Caption: Synergistic mechanism of 1,8-naphthyridine derivatives with fluoroquinolones.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antibacterial, and anti-inflammatory agents warrants further investigation and development. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable chemical scaffold. Future research should focus on elucidating the precise mechanisms of action for different derivatives and optimizing their pharmacological profiles for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 1,8-Naphthyridines VIII. Novel 5-aminoimidazo[1,2-a] [1,8]naphthyridine-6-carboxamide and 5-amino[1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamide derivatives showing potent analgesic or anti-inflammatory activity, respectively, and completely devoid of acute gastrolesivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,8-Naphthyridines v. novel N-substituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides, as potent anti-inflammatory and/or analgesic agents completely devoid of acute gastrolesivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2-Amino-5-chloro-1,8-naphthyridine Derivatives and Their Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-amino-5-chloro-1,8-naphthyridine and its derivatives. This class of compounds holds significant promise in the field of medicinal chemistry, exhibiting a range of biological activities that make them attractive candidates for drug discovery and development.

Introduction to 1,8-Naphthyridines

The 1,8-naphthyridine scaffold is a privileged heterocyclic ring system in medicinal chemistry, forming the core structure of numerous compounds with diverse pharmacological properties.[1][2][3] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[4][5] The versatility of the 1,8-naphthyridine ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.

Synthesis of this compound Derivatives

General Synthetic Approach

A common strategy for the synthesis of substituted 1,8-naphthyridines involves the condensation of 2-aminopyridine derivatives with β-dicarbonyl compounds or their equivalents. For the synthesis of this compound, a plausible route would involve the use of a suitably substituted aminopyridine precursor.

Synthesis of a Key Derivative: 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide

A documented synthesis of a derivative involves the sulfonylation of this compound.[6]

Experimental Protocol:

The synthesis is achieved by reacting this compound with a commercial benzenesulfonyl chloride.[6]

-

Step 1: Dissolution. this compound is dissolved in a suitable aprotic solvent, such as pyridine or dichloromethane.

-

Step 2: Addition of Sulfonyl Chloride. The desired benzenesulfonyl chloride (e.g., 3-(trifluoromethyl)benzenesulfonyl chloride) is added to the solution, typically in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.

-

Step 3: Reaction. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 4: Work-up and Purification. Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by recrystallization or column chromatography to yield the final sulfonamide derivative.

The following diagram illustrates the general workflow for the synthesis of sulfonamide derivatives from this compound.

Caption: General workflow for the synthesis of sulfonamide derivatives.

Quantitative Data

The following tables summarize the available data for this compound and its precursor, 2-amino-5-chloropyridine.

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | 135-138[7] |

| This compound | C₈H₆ClN₃ | 179.61 | Not available |

Table 2: Spectroscopic Data for 2-Amino-5-chloropyridine

| Type of Spectrum | Key Signals/Peaks |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring.[8] |

| IR (cm⁻¹) | Bands corresponding to N-H stretching, C-H aromatic stretching, C=C and C=N ring stretching, and C-Cl stretching.[9] |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 128, consistent with the molecular weight.[10] |

Note: Detailed spectral data for this compound was not available in the searched literature.

Biological Activities and Signaling Pathways

Derivatives of the 1,8-naphthyridine core have shown significant potential as both antimicrobial and anticancer agents.

Antimicrobial Activity: Inhibition of DNA Gyrase

Several 1,8-naphthyridine derivatives exert their antibacterial effects by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[11][12][13] By binding to the enzyme, these compounds stabilize the DNA-gyrase complex, leading to the accumulation of double-strand breaks in the bacterial chromosome and ultimately cell death.

The following diagram illustrates the proposed mechanism of action for DNA gyrase inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ispub.com [ispub.com]

- 4. africaresearchconnects.com [africaresearchconnects.com]

- 5. researchgate.net [researchgate.net]

- 6. novel-substituted-1-8-naphthyridines-design-synthesis-radiolabeling-and-evaluation-of-apoptosis-and-topoisomerase-ii-inhibition - Ask this paper | Bohrium [bohrium.com]

- 7. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]

- 8. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 2-Amino-5-chloro-1,8-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-chloro-1,8-naphthyridine, a key heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document serves as a detailed template, presenting the expected data based on the analysis of structurally similar compounds. The experimental protocols provided are standardized methods for acquiring such data.

Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

NMR Spectroscopy

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.5 | d | ~4.5 | 1H | H-7 |

| ~8.0 | d | ~8.5 | 1H | H-4 |

| ~7.8 | d | ~8.5 | 1H | H-3 |

| ~7.5 | dd | ~8.5, 4.5 | 1H | H-6 |

| ~6.5 | s (br) | - | 2H | -NH₂ |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 |

| ~155 | C-8a |

| ~148 | C-7 |

| ~138 | C-4a |

| ~130 | C-5 |

| ~125 | C-4 |

| ~120 | C-6 |

| ~115 | C-3 |

Note: The chemical shifts provided are estimations based on known substituent effects on the 1,8-naphthyridine ring system and data from analogous structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| ~1640 | Strong | N-H bending (scissoring) |

| ~1600 | Medium | C=N stretching |

| ~1570 | Medium | C=C stretching (aromatic) |

| ~1480 | Medium | Aromatic ring vibrations |

| ~830 | Strong | C-H out-of-plane bending |

| ~780 | Medium | C-Cl stretching |

Mass Spectrometry

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 179/181 | 100/33 | [M]⁺ / [M+2]⁺ |

| 144 | ~70 | [M-Cl]⁺ |

| 117 | ~40 | [M-Cl-HCN]⁺ |

Note: The isotopic pattern for the molecular ion [M]⁺ is characteristic of a monochlorinated compound, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak.

Experimental Protocols

The following are standard experimental procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

A small amount of this compound is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained on a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV, and the source temperature is maintained at 200°C.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like this compound.

The Versatile Scaffold: A Technical Guide to 2-Amino-5-chloro-1,8-naphthyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among the various functionalized naphthyridines, 2-amino-5-chloro-1,8-naphthyridine has emerged as a versatile and highly valuable building block for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, offering researchers a comprehensive resource for leveraging this powerful scaffold in their synthetic endeavors.

Synthesis of the Core Building Block

The primary and most efficient route to this compound involves the cyclization of a key precursor, 2-amino-5-chloro-3-pyridinecarboxaldehyde. This transformation is typically achieved through a Friedländer annulation, a classic and reliable method for the synthesis of quinolines and their heteroaromatic analogues.

Synthesis of the Precursor: 2-Amino-5-chloro-3-pyridinecarboxaldehyde

An efficient synthesis of this crucial pyridine aldehyde has been reported, providing the necessary starting material for the subsequent cyclization.[1]

Experimental Protocol: Synthesis of 2-Amino-5-chloro-3-pyridinecarboxaldehyde [1]

A detailed experimental procedure for the synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde would be presented here, based on the referenced literature. This would include a list of reagents, step-by-step instructions, reaction conditions (temperature, time, solvent), and purification methods.

Friedländer Annulation for 1,8-Naphthyridine Ring Formation

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. In the context of this compound synthesis, 2-amino-5-chloro-3-pyridinecarboxaldehyde is reacted with a suitable ketone or a compound that can generate an enolate equivalent.

Caption: General workflow for the Friedländer annulation to synthesize the this compound core.

Experimental Protocol: Synthesis of this compound

A detailed experimental procedure for the Friedländer annulation would be presented here. This would include the specific ketone or enolate source, catalyst (if any), solvent, reaction temperature, and purification techniques to isolate the final product.

Reactivity and Functionalization

The this compound scaffold possesses two key reactive sites: the chloro group at the C5 position and the amino group at the C2 position. This dual functionality allows for a wide range of subsequent chemical modifications, making it an ideal platform for generating molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction enables the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the C5 position by reacting the chloro-naphthyridine with a corresponding boronic acid or boronate ester.[2] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and high functional group tolerance.[3]

Caption: Schematic representation of the Suzuki-Miyaura coupling for C5-functionalization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A generalized experimental protocol for the Suzuki-Miyaura coupling of this compound would be provided. This would include typical palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), bases (e.g., K₂CO₃, Cs₂CO₃), solvent systems (e.g., dioxane/water, toluene), and reaction temperatures.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5 position.[4] This reaction is instrumental in the synthesis of novel derivatives with modified electronic and steric properties, which can significantly impact biological activity.

References

Unveiling the Solid-State Architecture of 2-Amino-Chloro-1,8-Naphthyridines: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the crystal structure analysis of amino-chloro substituted 1,8-naphthyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry. While the specific crystal structure of 2-Amino-5-chloro-1,8-naphthyridine is not publicly available in crystallographic databases, this guide provides a comprehensive analysis of the closely related isomer, 2-Amino-7-chloro-1,8-naphthyridine , as a case study. The structural insights gleaned from this analog are invaluable for understanding the solid-state behavior, intermolecular interactions, and crystal packing of this important scaffold, which can inform drug design and formulation efforts.

Crystal Structure Analysis of 2-Amino-7-chloro-1,8-naphthyridine

The crystal structure of 2-Amino-7-chloro-1,8-naphthyridine has been determined by single-crystal X-ray diffraction. The analysis reveals a planar molecular structure with significant intermolecular interactions that dictate the crystal packing.

Crystallographic Data Summary

The following table summarizes the key crystallographic data and refinement details for 2-Amino-7-chloro-1,8-naphthyridine.

| Parameter | Value |

| Chemical Formula | C₈H₆ClN₃ |

| Formula Weight | 179.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.828 (1) |

| b (Å) | 22.091 (4) |

| c (Å) | 9.435 (2) |

| β (°) | 98.18 (2) |

| Volume (ų) | 789.7 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| R-factor (%) | 3.6 |

| wR-factor (%) | 10.8 |

| Data-to-parameter ratio | 16.0 |

Intermolecular Interactions

The crystal structure of 2-Amino-7-chloro-1,8-naphthyridine is characterized by a network of non-covalent interactions, primarily hydrogen bonding and π-π stacking, which are crucial for the stability of the crystal lattice.

-

Hydrogen Bonding: The molecules form centrosymmetric dimers through intermolecular N-H···N hydrogen bonds between the amino group of one molecule and a nitrogen atom of the naphthyridine ring of an adjacent molecule.

-

π-π Stacking: These dimeric units are further extended into one-dimensional chains along the a-axis through π-π stacking interactions between the aromatic rings of neighboring dimers.

The following table details the geometry of the key intermolecular hydrogen bond.

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N | 0.86 | 2.18 | 3.039 (3) | 176 |

Experimental Protocols

This section outlines the generalized experimental procedures for the synthesis and crystal structure determination of amino-chloro-1,8-naphthyridines, based on standard crystallographic practices and the available literature for the 7-chloro isomer.

Synthesis and Crystallization

The synthesis of 2-Amino-7-chloro-1,8-naphthyridine is typically achieved through a multi-step reaction sequence starting from commercially available precursors. The final product is purified by recrystallization.

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent system, such as a mixture of ethanol and dimethylformamide.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation).

The collected data is processed to yield a set of unique reflections. The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The software packages SHELXS and SHELXL are commonly used for structure solution and refinement, respectively.

Visualizations

The following diagrams illustrate the experimental workflow and the key intermolecular interactions in the crystal structure of 2-Amino-7-chloro-1,8-naphthyridine.

Conclusion

The crystal structure of 2-Amino-7-chloro-1,8-naphthyridine provides a valuable model for understanding the solid-state properties of this class of compounds. The formation of hydrogen-bonded dimers and their subsequent arrangement into π-stacked chains are key features of the crystal packing. This detailed structural information is essential for rational drug design, polymorphism screening, and the development of solid dosage forms with desired physicochemical properties. Further studies to obtain the crystal structure of the 5-chloro isomer would be beneficial for a direct comparison and a deeper understanding of the structure-property relationships within this chemical series.

Methodological & Application

Application Notes and Protocols for 2-Amino-5-chloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Amino-5-chloro-1,8-naphthyridine as a versatile scaffold in the development of novel therapeutic agents. The protocols outlined below focus on its application in the synthesis of sulfonamide derivatives with antibiotic-modulating properties and as a core structure for the development of potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitors for anticancer research.

Section 1: Synthesis and Evaluation of a Sulfonamide Derivative

This compound serves as a key intermediate in the synthesis of various biologically active compounds. One such application is the synthesis of 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, which has been evaluated for its ability to modulate the activity of existing antibiotics.

Experimental Protocol 1.1: Synthesis of 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide

This protocol describes the sulfonylation of this compound.

Materials:

-

This compound

-

3-Trifluoromethylbenzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Magnetic stirrer and stirring bar

-

Round bottom flask

-

Reflux condenser

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a clean, dry round bottom flask, dissolve this compound (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 3-trifluoromethylbenzenesulfonyl chloride (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Experimental Protocol 1.2: Evaluation of Antibiotic-Modulating Activity

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and to assess the synergistic effect of the synthesized compound with standard antibiotics.[1][2][3]

Materials:

-

Synthesized 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide

-

Standard antibiotics (e.g., norfloxacin, ofloxacin, lomefloxacin)

-

Multi-resistant bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Incubator

Procedure:

Part A: Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Part B: Antibiotic-Modulating Activity (Synergy Testing)

-

Determine the MIC of the standard antibiotics against the selected bacterial strains using the method described in Part A.

-

Prepare a sub-inhibitory concentration of the synthesized compound (e.g., MIC/8).

-

In a 96-well plate, perform serial two-fold dilutions of the standard antibiotics in MHB containing the sub-inhibitory concentration of the synthesized compound.

-

Inoculate the wells with the bacterial suspension as described above.

-

Include control wells with the antibiotic alone and the synthesized compound alone at the sub-inhibitory concentration.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the new MIC of the antibiotic in the presence of the synthesized compound. A significant reduction in the antibiotic's MIC indicates a synergistic or modulating effect.[1][2]

Data Presentation

Table 1: Antibiotic-Modulating Activity of 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) [1][3]

| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with 3-TNB (at MIC/8) (µg/mL) | Fold Reduction in MIC |

| E. coli 06 | Norfloxacin | 16 | 4 | 4 |

| Ofloxacin | 32 | 8 | 4 | |

| Lomefloxacin | 16 | 3.2 | 5 | |

| S. aureus 10 | Norfloxacin | 256 | 64 | 4 |

| Ofloxacin | 128 | 32 | 4 | |

| Lomefloxacin | 64 | 16 | 4 | |

| P. aeruginosa 24 | Norfloxacin | 512 | 128 | 4 |

| Ofloxacin | 256 | 64 | 4 | |

| Lomefloxacin | 128 | 32 | 4 |

Note: The synthesized compound 3-TNB itself showed no direct antibacterial activity (MIC ≥ 1024 µg/mL).[1][2]

Workflow for Synthesis and Antimicrobial Evaluation

Caption: Workflow from synthesis to antimicrobial evaluation.

Section 2: Application as a Scaffold for EGFR Kinase Inhibitors

The 1,8-naphthyridine core is a recognized scaffold in the design of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. This compound provides a strategic starting point for the synthesis of a library of potential EGFR inhibitors.

Experimental Protocol 2.1: EGFR Kinase Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized 1,8-naphthyridine derivatives against EGFR kinase. A common method is a continuous-read kinase assay using a fluorescent or luminescent readout.[4][5][6]

Materials:

-

Synthesized 1,8-naphthyridine derivatives (potential inhibitors)

-

Recombinant human EGFR kinase (wild-type or mutant)

-

ATP (Adenosine triphosphate)

-

Fluorescently labeled peptide substrate (e.g., Y12-Sox) or a system like ADP-Glo™

-

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

384-well white, non-binding surface microtiter plates

-

Plate reader capable of fluorescence or luminescence detection

-

Staurosporine or a known EGFR inhibitor (as a positive control)

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in 50% DMSO.

-

In a 384-well plate, add a small volume (e.g., 0.5 µL) of the serially diluted compounds.

-

Add the EGFR kinase solution (e.g., 5 µL of a 10X stock) to each well and pre-incubate for 30 minutes at 27°C to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate (e.g., 45 µL of a 1.13X stock). Final concentrations should be around the Km for ATP (e.g., 15-50 µM) and a suitable concentration of the peptide substrate (e.g., 5 µM).

-

Immediately begin monitoring the reaction kinetics in a plate reader (e.g., every 71 seconds for 30-120 minutes at λex360/λem485 for a fluorescent assay).

-

For endpoint assays like ADP-Glo™, follow the manufacturer's protocol for stopping the reaction, depleting remaining ATP, and detecting ADP production via a luciferase-based reaction.

-

Determine the initial reaction velocity from the linear portion of the progress curves.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a suitable dose-response model (e.g., log[Inhibitor] vs. Response, Variable Slope) to determine the IC₅₀ value.

Data Presentation

Table 2: Hypothetical Inhibitory Activity of a this compound Derivative against EGFR

| Compound | Target Kinase | IC₅₀ (nM) |

| Derivative X | EGFR (Wild-Type) | 50 |

| EGFR (T790M Mutant) | 250 | |

| Staurosporine | EGFR (Wild-Type) | 5 |

EGFR Signaling Pathway and Inhibition

Derivatives of 1,8-naphthyridine can act as ATP-competitive inhibitors of the EGFR kinase domain. By blocking the binding of ATP, these inhibitors prevent the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades, such as the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[7][8][9]

Caption: EGFR signaling pathway and point of inhibition.

References

- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]

- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]

- 6. promega.com.cn [promega.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Kinase Inhibition Assays: Featuring 2-Amino-5-chloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities, including potent kinase inhibition.[1][2][3] Derivatives of 1,8-naphthyridine have been investigated as inhibitors of various kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases.[1][3] This document provides detailed application notes and protocols for evaluating the kinase inhibitory potential of novel compounds based on this scaffold, using 2-amino-5-chloro-1,8-naphthyridine as a representative, albeit less characterized, example.

While specific inhibitory data for this compound is not extensively available in the public domain, its structural alerts—the 2-amino group and a chloro substitution at position 5—are features present in various biologically active 1,8-naphthyridine derivatives.[2][4] These notes, therefore, serve as a comprehensive guide for the initial characterization of such novel compounds against a panel of relevant kinases. The protocols provided are adaptable for a range of standard kinase assay formats.

Potential Kinase Targets for Naphthyridine-Based Inhibitors

Based on the established activity of the broader naphthyridine class of compounds, the following kinases are recommended as initial targets for screening this compound:

-

Casein Kinase 2 (CK2): A serine/threonine kinase that is often overexpressed in cancer. It is involved in cell proliferation, survival, and angiogenesis.[5][6][7] Several naphthyridine-based inhibitors, such as CX-4945 (Silmitasertib), have been developed to target CK2.[8][9]

-

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase, mutations of which are common in acute myeloid leukemia (AML), leading to constitutive activation and poor prognosis.[10][11][12]

-

Aurora Kinases (A, B, C): A family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is linked to chromosomal instability and tumorigenesis.[13][14][15][16]

-

Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase involved in the signaling of various immune receptors.[17]

Quantitative Data Summary

| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |

| This compound | CK2 | e.g., TR-FRET | TBD | Internal Data |

| FLT3 | e.g., ADP-Glo | TBD | Internal Data | |

| Aurora A | e.g., LanthaScreen | TBD | Internal Data | |

| Aurora B | e.g., LanthaScreen | TBD | Internal Data | |

| SYK | e.g., Radiometric | TBD | Internal Data | |

| CX-4945 (Silmitasertib) | CK2 | Biochemical | 0.38 (Kᵢ) | [8] |

TBD: To Be Determined

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinase targets for which this compound could be a potential inhibitor.

Caption: Simplified CK2 Signaling Pathways.

Caption: FLT3 Signaling in AML.

Caption: Role of Aurora Kinases in Mitosis and Cancer.

Experimental Protocols

The following are generalized protocols for kinase inhibition assays. It is crucial to optimize assay conditions, such as enzyme and substrate concentrations, for each specific kinase.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol is adapted for a competitive binding assay format, such as the LanthaScreen™ Eu Kinase Binding Assay.

Materials:

-

Kinase of interest (e.g., CK2, Aurora A)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled tracer (ATP-competitive)

-

This compound (or other test compounds) dissolved in DMSO

-

Kinase buffer (specific to the kinase)

-

384-well microplates (low volume, black)

-

TR-FRET compatible plate reader

Experimental Workflow:

Caption: TR-FRET Kinase Inhibition Assay Workflow.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to a 3x final concentration.

-

Kinase/Antibody Mixture Preparation: Prepare a 3x solution of the kinase and the Eu-labeled antibody in kinase buffer.

-

Tracer Preparation: Prepare a 3x solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

-

Assay Plate Setup:

-

Add 5 µL of the diluted test compound to the wells of a 384-well plate.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Kinase of interest (e.g., FLT3)

-

Substrate (specific for the kinase)

-

ATP

-

This compound (or other test compounds) dissolved in DMSO

-

Kinase buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96- or 384-well white microplates

-

Luminometer plate reader

Procedure:

-

Compound Pre-incubation:

-

Add diluted test compound to the wells.

-

Add the kinase solution to all wells.

-

Incubate for 10-30 minutes at room temperature.

-

-

Kinase Reaction Initiation:

-

Prepare a reaction mixture containing the kinase substrate and ATP.

-

Add the reaction mixture to each well to start the kinase reaction.

-

Incubate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal indicates inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Troubleshooting and Considerations

-

Compound Interference: Test compounds may autofluoresce or quench the assay signal. Include compound-only controls to assess this.[5]

-

DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%) to avoid effects on kinase activity.[5]

-

Reagent Purity: Ensure the purity of ATP, substrates, and buffers, as impurities can affect reaction kinetics.[5]

-

Assay Validation: Use a known inhibitor for the target kinase as a positive control to validate the assay performance.[18]

By following these protocols and considering the potential kinase targets, researchers can effectively evaluate the inhibitory properties of this compound and other novel naphthyridine-based compounds, contributing to the discovery of new therapeutic agents.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. journals.asm.org [journals.asm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Silmitasertib - Wikipedia [en.wikipedia.org]

- 10. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. rjlbpcs.com [rjlbpcs.com]

- 15. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application of 2-Amino-1,8-naphthyridine Derivatives as Fluorescent Probes

Note to the Reader: Extensive literature searches for the specific compound 2-Amino-5-chloro-1,8-naphthyridine did not yield documented applications as a fluorescent probe. The following application notes and protocols are based on closely related and well-studied 2-amino-1,8-naphthyridine derivatives , which serve as a practical guide and a representative example of the potential applications of this class of compounds in fluorescence-based detection and imaging.

Introduction

2-Amino-1,8-naphthyridine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of fluorescence sensing due to their intrinsic photophysical properties. These compounds often exhibit strong fluorescence emission, good photostability, and sensitivity to their local environment, making them excellent candidates for the development of fluorescent probes for various analytes, including metal ions and biological molecules. The 1,8-naphthyridine scaffold provides a rigid framework and nitrogen atoms that can act as coordination sites for analytes, leading to changes in the fluorescent signal upon binding. This document provides an overview of the application of 2-amino-1,8-naphthyridine derivatives as fluorescent probes, with a focus on their synthesis, photophysical properties, and experimental protocols for their use in sensing applications.

Data Presentation: Photophysical Properties of Representative 2-Amino-1,8-naphthyridine Derivatives

The following table summarizes the key photophysical properties of selected 2-amino-1,8-naphthyridine derivatives that have been reported as fluorescent probes. This data is essential for selecting the appropriate probe and experimental conditions for a specific application.

| Compound | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Target Analyte | Reference |

| 2,7-dipiperidinyl-4-methyl-1,8-naphthyridine | 340 | 435 | 95 | - | DNA | [1] |

| 2,7-dimorpholinyl-4-methyl-1,8-naphthyridine | 340 | 425 | 85 | - | DNA | [1] |

| 2-Amino-5,7-dimethyl-1,8-naphthyridine (ADMND) | - | - | - | - | Nitrite | [2] |

Note: Quantitative data such as quantum yield for some derivatives is not always available in the cited literature.

Experimental Protocols

I. General Protocol for Fluorescence Measurements

This protocol outlines the general steps for using a 2-amino-1,8-naphthyridine-based fluorescent probe for the detection of a target analyte.

Materials:

-

2-amino-1,8-naphthyridine derivative stock solution (e.g., 1 mM in DMSO or appropriate solvent)

-

Buffer solution (pH and composition will depend on the specific application)

-

Analyte stock solution

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe by diluting the stock solution in the chosen buffer to the desired final concentration (typically in the low micromolar range).

-

Baseline Measurement: Transfer the probe solution to a quartz cuvette and record the initial fluorescence emission spectrum by exciting at the appropriate wavelength (λex).

-

Titration with Analyte: Add incremental amounts of the analyte stock solution to the cuvette containing the probe solution.

-

Fluorescence Measurement: After each addition of the analyte, gently mix the solution and allow it to equilibrate for a specified time (e.g., 1-5 minutes). Record the fluorescence emission spectrum.

-

Data Analysis: Plot the change in fluorescence intensity at the emission maximum (λem) as a function of the analyte concentration. This can be used to determine the detection limit and binding affinity.

II. Protocol for the Detection of Nitrite using 2-Amino-5,7-dimethyl-1,8-naphthyridine (ADMND)[2]

This protocol is based on the reported use of ADMND as a fluorescent reagent for the determination of nitrite. The mechanism involves the diazotization of the amino group on the naphthyridine ring by nitrite, leading to a change in the fluorescence properties.

Materials:

-

2-Amino-5,7-dimethyl-1,8-naphthyridine (ADMND)

-

Nitrite standard solutions

-

Appropriate acidic buffer

-

Fluorometer

Procedure:

-

Reaction: Mix a solution of ADMND with the sample containing nitrite in an acidic buffer.

-

Incubation: Allow the diazotization reaction to proceed. The original protocol suggests boiling to hydrolyze the resulting diazonium salt.

-

Fluorescence Measurement: Measure the fluorescence of the resulting solution. The degree of fluorescence quenching of ADMND is proportional to the nitrite concentration.

-

Quantification: A linear relationship between the fluorescence quenching and nitrite concentration in the range of 1 x 10⁻⁷ to 2.5 x 10⁻⁶ mol L⁻¹ has been reported, with a detection limit of 4.06 x 10⁻⁸ mol L⁻¹.

Visualizations

Signaling Pathway for a Generic "Turn-On" Fluorescent Probe

Caption: General mechanism of a "turn-on" fluorescent sensor.

Experimental Workflow for Fluorescent Probe Application

Caption: Standard workflow for a fluorescence titration experiment.

Conclusion